

An In-depth Technical Guide to 1-Fluoro-2,3-dimethoxybenzene

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Compound of Interest

Compound Name: 1-Fluoro-2,3-dimethoxybenzene

Cat. No.: B1334146

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Introduction

1-Fluoro-2,3-dimethoxybenzene is an aromatic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. As a fluorinated derivative of dimethoxybenzene, its unique electronic properties and substitution pattern make it a valuable building block for the synthesis of more complex molecules. The strategic incorporation of a fluorine atom onto the benzene ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the initial characterization of **1-Fluoro-2,3-dimethoxybenzene**, including its physicochemical properties, spectral data, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **1-Fluoro-2,3-dimethoxybenzene** is crucial for its application in synthetic chemistry and drug design. While experimental data for this specific isomer is not widely published, the fundamental properties are summarized below.

Property	Value	Source
CAS Number	394-64-9	[1][2]
Molecular Formula	C ₈ H ₉ FO ₂	[1][2]
Molecular Weight	156.15 g/mol	[1][2]
Appearance	Not specified (likely a liquid or low-melting solid)	Inferred
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **1-Fluoro-2,3-dimethoxybenzene**. While a dedicated public spectrum for this specific isomer is not readily available, the expected spectral characteristics can be inferred from its structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The two methoxy groups will likely appear as singlets in the upfield region.
- ¹³C NMR:** The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atoms attached to the fluorine and methoxy groups will exhibit characteristic chemical shifts. Carbon-fluorine coupling constants will be observable for the carbon atoms in proximity to the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Fluoro-2,3-dimethoxybenzene** is expected to show characteristic absorption bands corresponding to:

- C-H stretching vibrations of the aromatic ring and methoxy groups.
- C=C stretching vibrations of the aromatic ring.
- C-O stretching vibrations of the methoxy groups.
- A strong C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 156.15. Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

The synthesis of **1-Fluoro-2,3-dimethoxybenzene** can be approached through several synthetic strategies, with the Balz-Schiemann reaction being a prominent method for the introduction of fluorine onto an aromatic ring.

Balz-Schiemann Reaction

A plausible and widely used method for the synthesis of aryl fluorides is the Balz-Schiemann reaction. This reaction involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.

Experimental Protocol: Synthesis of **1-Fluoro-2,3-dimethoxybenzene** via Balz-Schiemann Reaction

- Diazotization of 2,3-Dimethoxyaniline:
 - Dissolve 2,3-dimethoxyaniline in an aqueous solution of fluoroboric acid (HBF₄).
 - Cool the solution to 0-5 °C in an ice bath.

- Slowly add a solution of sodium nitrite (NaNO_2) in water while maintaining the low temperature.
- Stir the reaction mixture for a specified time to ensure complete formation of the diazonium tetrafluoroborate salt, which may precipitate from the solution.
- Decomposition of the Diazonium Salt:
 - Isolate the diazonium tetrafluoroborate salt by filtration.
 - Wash the salt with cold water and then with a cold organic solvent (e.g., diethyl ether).
 - Carefully heat the dried diazonium salt in an inert, high-boiling solvent or neat until the evolution of nitrogen gas ceases.
 - The crude **1-Fluoro-2,3-dimethoxybenzene** is then purified by distillation or chromatography.



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Caption: Balz-Schiemann reaction for **1-Fluoro-2,3-dimethoxybenzene** synthesis.

Reactivity

The reactivity of **1-Fluoro-2,3-dimethoxybenzene** is influenced by the interplay of the electron-donating methoxy groups and the electron-withdrawing fluorine atom. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) reactions, particularly when the aromatic ring is further activated by electron-withdrawing groups. The methoxy groups direct electrophilic aromatic substitution to the ortho and para positions.

Applications in Drug Development

Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine can significantly enhance a drug candidate's metabolic stability, binding

affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles. [3][4] While specific applications of **1-Fluoro-2,3-dimethoxybenzene** in drug development are not extensively documented, its structural motif is present in various biologically active compounds. Dimethoxybenzene derivatives, in general, are recognized for their diverse pharmaceutical applications, including antioxidant, anti-inflammatory, anti-cancer, and anti-viral activities.

The 2,3-dimethoxyphenyl moiety is a key component in a number of pharmacologically active molecules. The addition of a fluorine atom to this scaffold can be a strategic approach to modulate the properties of these molecules for improved therapeutic potential.

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